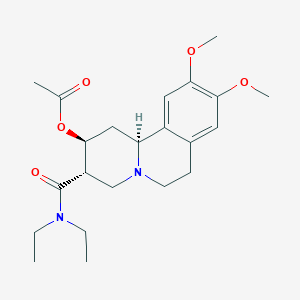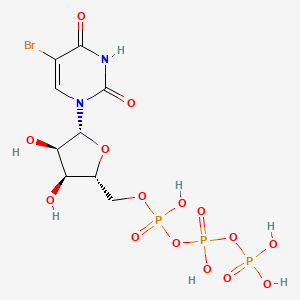
5-Bromo-utp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-utp is a synthetic nucleotide analog of uridine triphosphate, where a bromine atom is substituted at the fifth position of the uracil ring. This compound is primarily used in molecular biology and biochemistry for labeling RNA and studying transcription processes. It is incorporated into RNA in place of uridine, allowing researchers to track and analyze RNA synthesis and processing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-utp typically involves the bromination of uridine followed by phosphorylation. The process can be summarized as follows:
Bromination of Uridine: Uridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an aqueous or organic solvent to introduce a bromine atom at the fifth position of the uracil ring.
Phosphorylation: The brominated uridine is then phosphorylated using phosphorylating agents like phosphorus oxychloride (POCl3) or a mixture of phosphoric acid and a condensing agent such as carbonyldiimidazole (CDI) to form the triphosphate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-utp undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as thiol or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical laboratory settings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles. Conditions typically involve mild temperatures and neutral to slightly basic pH.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted uridine derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific redox reaction but may include oxidized or reduced forms of the uridine derivative.
Aplicaciones Científicas De Investigación
5-Bromo-utp has a wide range of applications in scientific research:
Chemistry: Used as a reagent for studying nucleotide analogs and their interactions.
Biology: Employed in labeling RNA to study transcription, RNA processing, and RNA-protein interactions.
Medicine: Utilized in research on RNA viruses and the development of antiviral therapies.
Industry: Applied in the production of labeled RNA for diagnostic assays and therapeutic research.
Mecanismo De Acción
The primary mechanism of action of 5-Bromo-utp involves its incorporation into RNA in place of uridine. This substitution allows for the detection and analysis of newly synthesized RNA using immunological methods. The bromine atom serves as a marker that can be detected using specific antibodies, enabling researchers to track RNA synthesis and processing in real-time.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromouracil: A thymine analog used in DNA labeling and mutagenesis studies.
Bromodeoxyuridine: A thymidine analog used in cell proliferation assays and cancer research.
5-Fluorouridine: A uridine analog used in chemotherapy and antiviral research.
Uniqueness
5-Bromo-utp is unique in its specific application for RNA labeling and transcription studies. Unlike other analogs, it is incorporated into RNA rather than DNA, making it particularly useful for studying RNA synthesis and processing.
Propiedades
Fórmula molecular |
C9H14BrN2O15P3 |
|---|---|
Peso molecular |
563.04 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14BrN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |
Clave InChI |
IWFHOSULCAJGRM-UAKXSSHOSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br |
Sinónimos |
5-Br-UTP 5-bromo-UTP 5-bromouridine triphosphate BrUTP-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate](/img/structure/B1242021.png)
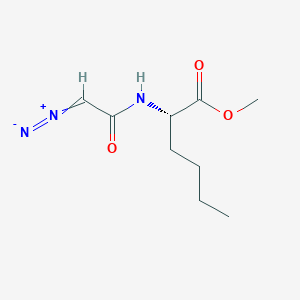
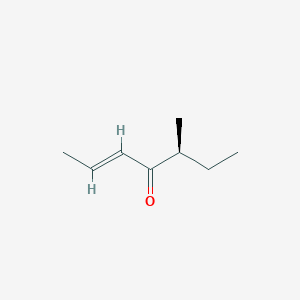
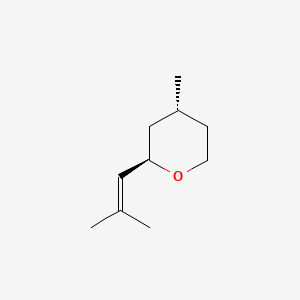
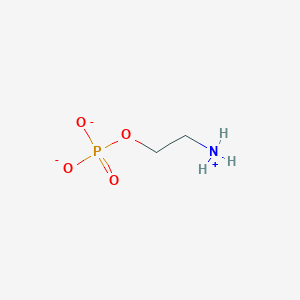
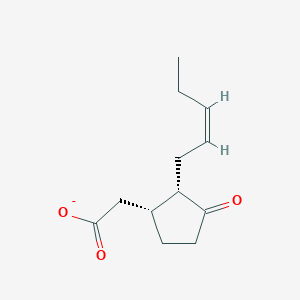
![17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one](/img/structure/B1242029.png)
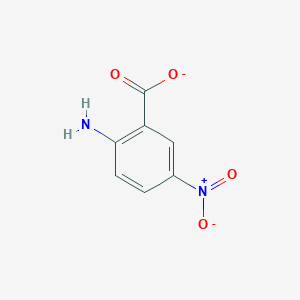
![N-[4-(indol-3-yl)butanoyl]-L-cysteine](/img/structure/B1242032.png)
![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-N-[6-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexyl]pentanediamide](/img/structure/B1242034.png)

![[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242041.png)
